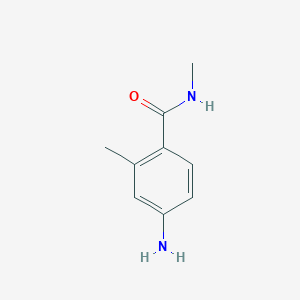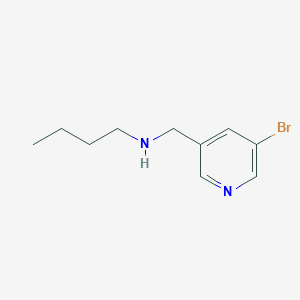
N-((5-bromopyridin-3-yl)methyl)butan-1-amine
Descripción general
Descripción
“N-((5-bromopyridin-3-yl)methyl)butan-1-amine” is a chemical compound with the molecular formula C10H15BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom attached to the 5th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)butan-1-amine” consists of a pyridine ring with a bromine atom attached at the 5th position and a butan-1-amine group attached via a methylene bridge . The presence of the bromine atom and the amine group can significantly influence the chemical properties of the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
This compound is utilized in the synthesis of novel pyridine-based derivatives with potential medicinal applications. These derivatives are synthesized via Suzuki cross-coupling reactions, which are pivotal in creating complex organic compounds.
Methods of Application
The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. Density Functional Theory (DFT) studies are conducted to analyze the molecular properties of the derivatives .
Results
The derivatives exhibit a range of biological activities. For instance, compound 4b showed a significant anti-thrombolytic activity with a lysis value of 41.32% against clot formation in human blood, which is higher than other synthesized compounds .
Liquid Crystal Technology
Application Summary
Derivatives of the compound are investigated as chiral dopants for liquid crystals. Chiral dopants are essential for controlling the properties of liquid crystal displays (LCDs).
Methods of Application
The DFT analysis helps in understanding the interaction of the molecules with light and their potential as chiral dopants. The molecular electrostatic potential and dipole measurements are particularly important in this application .
Results
The study suggests that certain derivatives could be potential candidates for improving the performance of LCDs, although specific quantitative results are not detailed in the available information .
Biofilm Inhibition
Application Summary
Some derivatives show promising results in inhibiting biofilm formation, which is crucial in combating bacterial infections and biofouling.
Methods of Application
The biofilm inhibition activity is assessed through standard microbiological assays, where the derivatives are introduced to bacterial cultures to observe their effect on biofilm formation .
Results
The synthesized compounds demonstrate varying degrees of biofilm inhibition, with some showing significant activity, indicating their potential use in anti-biofouling coatings and antibacterial treatments .
Haemolytic Activity
Application Summary
The haemolytic activity of the derivatives is evaluated to understand their interaction with red blood cells and potential cytotoxic effects.
Methods of Application
Haemolytic assays are performed by treating human red blood cells with the derivatives and measuring the degree of hemolysis .
Results
The results indicate that some derivatives have minimal haemolytic activity, suggesting a lower risk of cytotoxicity and potential for safe medicinal use .
Quantum Mechanical Investigations
Application Summary
Quantum mechanical investigations are carried out to predict the reactivity and stability of the synthesized derivatives.
Methods of Application
DFT studies, including frontier molecular orbitals analysis and reactivity indices, are used to predict the behavior of the compounds under various conditions .
Results
The quantum mechanical studies provide insights into the possible reaction pathways and stability of the compounds, which are essential for their practical applications .
Synthesis of Polycyclic Azaarenes
Application Summary
The compound is used as a precursor in the synthesis of polycyclic azaarenes, which are heterocyclic compounds with applications in organic electronics.
Methods of Application
The synthesis process typically involves multiple steps, including halogenation, amination, and cyclization reactions to form the complex polycyclic structures .
Results
The synthesized polycyclic azaarenes are characterized by their electronic properties, which are relevant for their use in organic semiconductors and other electronic materials .
Synthesis of Pyridine Derivatives
Application Summary
This compound is used in the synthesis of a range of novel pyridine derivatives, which are important in various scientific fields due to their diverse biological activities.
Methods of Application
The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of the compound with several arylboronic acids, yielding these derivatives in moderate to good yield .
Results
The synthesized pyridine derivatives are studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. For example, one derivative exhibited a high percentage lysis value against clot formation in human blood .
Development of N-(Pyridin-2-yl)amides
Application Summary
N-(Pyridin-2-yl)amides, synthesized from this compound, have significant biological and therapeutic value, with varied medicinal applications.
Methods of Application
The synthesis of N-(pyridin-2-yl)amides is achieved through chemodivergent reactions from α-bromoketones and 2-aminopyridines under different conditions .
Results
The resulting N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines are important pharmacophores for molecules with significant biological and therapeutic value .
Treatment of Type II Diabetes Mellitus
Application Summary
Derivatives of this compound have been studied for their potential in treating type II diabetes mellitus, particularly through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion .
Methods of Application
The inhibitory activity is measured using in vitro studies against yeast α-glucosidase. The compounds are evaluated for their ability to inhibit the enzyme, which is crucial for managing postprandial blood glucose levels .
Results
Some derivatives, such as compound 4i, showed better inhibition than the reference compound acarbose, indicating their potential as therapeutic agents for type II diabetes mellitus .
Synthesis of Imidazo[1,2-a]pyridines
Application Summary
This compound is used in the chemodivergent synthesis of imidazo[1,2-a]pyridines, which are important structures in medicinal chemistry due to their varied biological activities .
Methods of Application
The synthesis involves a one-pot tandem cyclization/bromination process, starting from α-bromoketones and 2-aminopyridines under specific reaction conditions .
Results
The resulting imidazo[1,2-a]pyridines are potential pharmacophores for molecules with significant biological and therapeutic value .
Propiedades
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-12-6-9-5-10(11)8-13-7-9/h5,7-8,12H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQPPASXJLATMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734084 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)butan-1-amine | |
CAS RN |
1179257-33-0 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)
![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)
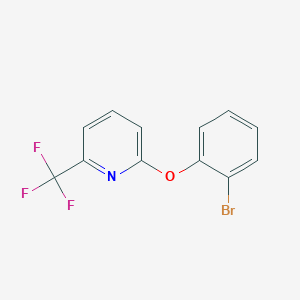
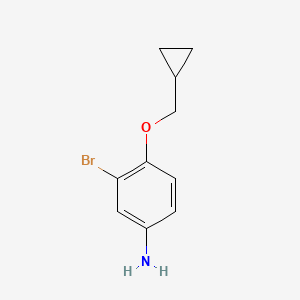
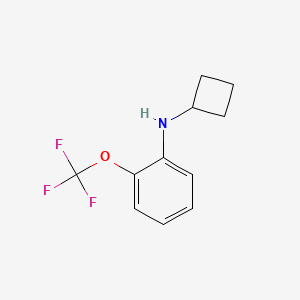
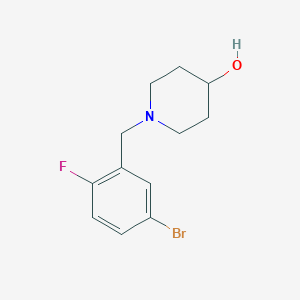
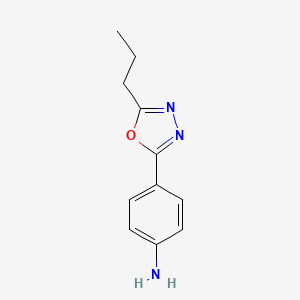
![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)
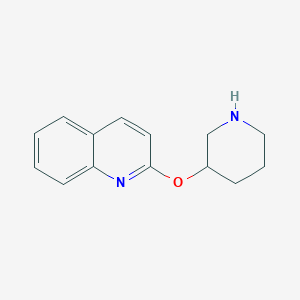
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
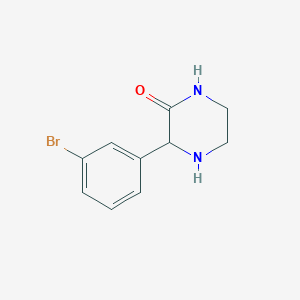
![[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine](/img/structure/B1399044.png)
